N-(2,4-dichlorobenzyl)-3-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-11-5-4-10(13(16)7-11)8-17-14(19)9-2-1-3-12(6-9)18(20)21/h1-7H,8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMLHDPZOFCIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Rise of a Novel Antibacterial Strategy: A Technical Guide to the History and Discovery of Benzamide Derivatives as FtsZ Inhibitors
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual quest for novel therapeutic targets and innovative chemical entities. This guide provides an in-depth technical exploration of one of the most promising avenues in modern antibacterial drug discovery: the targeting of the bacterial cell division protein FtsZ with benzamide derivatives. We will journey through the historical context of this discovery, dissect the intricate mechanism of action, and provide a field-proven perspective on the experimental methodologies that have propelled this class of compounds from initial hits to clinical contenders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against infectious diseases.
FtsZ: The Achilles' Heel of Bacterial Cell Division
The foundation of bacterial proliferation lies in the highly orchestrated process of cell division, a function governed by the filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ, a prokaryotic homolog of eukaryotic tubulin, is a GTPase that polymerizes in a GTP-dependent manner to form a dynamic, ring-like structure at the mid-cell, known as the Z-ring.[2] This Z-ring serves as a scaffold for the recruitment of a cascade of other proteins that constitute the divisome, the intricate machinery responsible for synthesizing the septal peptidoglycan and ultimately pinching the cell into two identical daughters.[2]
The inhibition of FtsZ's function presents a compelling strategy for antibacterial intervention. Disruption of Z-ring formation leads to uncontrolled cell elongation (filamentation) and eventual cell death.[2] Several key characteristics underscore FtsZ as an attractive drug target:
-
Essentiality: FtsZ is indispensable for the viability of a vast majority of bacterial species.
-
Conservation: The protein is highly conserved across the bacterial kingdom, suggesting the potential for broad-spectrum activity.
-
Absence in Eukaryotes: The lack of a direct homolog in human cells offers a therapeutic window, minimizing the potential for off-target toxicity.[3]
The Serendipitous Discovery and Rise of Benzamides
The journey to identify FtsZ inhibitors has explored a multitude of chemical scaffolds. However, the benzamide class of compounds has emerged as one of the most extensively studied and promising. A pivotal moment in this discovery was the identification of 3-methoxybenzamide (3-MBA) as a compound that could inhibit the cell division of Bacillus subtilis. Subsequent high-throughput screening efforts and medicinal chemistry campaigns led to the discovery of more potent derivatives, most notably PC190723. This molecule exhibited potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and its discovery was a landmark event that validated FtsZ as a druggable target.
Mechanism of Action: Stabilizing the Polymer, Halting the Division
Unlike inhibitors that prevent polymerization, benzamide derivatives exhibit a unique mechanism of action. They bind to a specific allosteric site on the FtsZ protein, located in the cleft between the N-terminal GTP-binding domain and the C-terminal domain. This binding event promotes a conformation of the FtsZ protomer that is highly favorable for polymerization, leading to the formation of hyper-stable polymers.[4] While this may seem counterintuitive for an "inhibitor," the consequence of this hyper-stabilization is a loss of the dynamic instability required for the proper function of the Z-ring. The Z-ring must be able to remodel and constrict, processes that are severely hampered when the constituent FtsZ filaments are locked in a polymerized state. This ultimately leads to a complete blockage of cell division.[4]
In treated bacterial cells, this manifests as the formation of abnormal FtsZ foci distributed throughout the cell, rather than the characteristic single Z-ring at the mid-cell.[4] These foci, while dynamic, are non-productive and fail to recruit the necessary downstream cell division proteins in a coordinated manner, leading to the characteristic filamentous or enlarged cell morphology.
Below is a diagram illustrating the mechanism of FtsZ inhibition by benzamide derivatives.
Caption: Logical progression of SAR studies for benzamide FtsZ inhibitors.
The table below summarizes key quantitative data for representative benzamide derivatives, illustrating the impact of SAR on their antibacterial activity.
| Compound | Modification | Target Organism | MIC (µg/mL) | Reference |
| PC190723 | Thiazolopyridine tail | S. aureus | 1 | [5] |
| TXA707 | Trifluoromethyl-pyridyl tail | S. aureus | 0.25-2 | [6] |
| FZ95 | Naphthodioxane tail | MRSA & MSSA | 0.25 | [5] |
| FZ100 | Tetrahydronaphthodioxane tail | MRSA & MSSA | 0.1 | [5] |
Essential Experimental Protocols for FtsZ Inhibitor Characterization
The discovery and development of FtsZ inhibitors rely on a suite of robust and validated in vitro and in vivo assays. These assays are crucial for identifying initial hits, elucidating their mechanism of action, and guiding SAR studies. As a Senior Application Scientist, I emphasize the importance of self-validating systems in experimental design.
FtsZ Polymerization Assay (Light Scattering)
This assay is a cornerstone for characterizing FtsZ inhibitors. It directly measures the ability of a compound to interfere with the polymerization of purified FtsZ protein in real-time. The principle is based on the increased scattering of light by larger polymeric structures compared to monomers.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Purified FtsZ protein (concentration determined by Bradford or similar assay).
-
Polymerization Buffer (e.g., 50 mM MES-NaOH pH 6.5, 50 mM KCl, 10 mM MgCl₂). [7] * GTP stock solution (100 mM).
-
Test compound stock solution (in a suitable solvent like DMSO).
-
-
Assay Setup:
-
In a quartz cuvette, add the polymerization buffer and the desired final concentration of FtsZ protein (e.g., 12 µM). [4] * Add the test compound at various concentrations (ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the assay, typically <1%).
-
Incubate the mixture at the desired temperature (e.g., 30°C) in a fluorometer or a dedicated light scattering instrument with both excitation and emission wavelengths set to 350 nm. [1][7]
-
-
Initiation and Measurement:
-
Data Analysis:
-
Plot the light scattering intensity as a function of time.
-
Compare the polymerization kinetics (lag time, rate of polymerization, and steady-state polymer mass) in the presence and absence of the inhibitor. Benzamide derivatives that stabilize FtsZ polymers will typically show an increased rate and extent of polymerization.
-
FtsZ GTPase Activity Assay
The GTPase activity of FtsZ is coupled to its polymerization dynamics. This assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi). A common method for this is a malachite green-based colorimetric assay that detects the released Pi.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Purified FtsZ protein.
-
Reaction Buffer (similar to the polymerization buffer).
-
GTP stock solution.
-
Test compound stock solution.
-
Malachite Green Reagent (prepared fresh by mixing malachite green hydrochloride and ammonium molybdate in an acidic solution). [8] * Phosphate standard solution for generating a standard curve.
-
-
Assay Setup:
-
Initiation and Termination:
-
Measurement and Analysis:
-
Allow color to develop and measure the absorbance at approximately 630 nm using a microplate reader. [4][8] * Generate a phosphate standard curve by plotting the absorbance of the standards against their known concentrations.
-
Convert the absorbance readings from the experimental wells into the amount of Pi released.
-
Calculate the rate of GTP hydrolysis for each condition and determine the IC₅₀ or EC₅₀ value for the inhibitor. Benzamide derivatives often cause a dose-dependent increase in the GTPase rate, reflecting the hyper-stabilization of the polymeric state. [9] The following diagram provides a general workflow for the screening and characterization of benzamide FtsZ inhibitors.
-
Caption: General workflow for screening and characterization of benzamide FtsZ inhibitors.
Challenges and Future Perspectives
Despite the significant progress in the development of benzamide derivatives as FtsZ inhibitors, several challenges remain on the path to clinical success. [3]
-
Spectrum of Activity: Many of the early benzamide derivatives exhibited potent activity primarily against Gram-positive bacteria, with limited efficacy against Gram-negative organisms. This is often attributed to the outer membrane permeability barrier and the presence of efflux pumps in Gram-negative bacteria that actively expel the compounds. [10]Current research is focused on designing derivatives with improved penetration and evasion of efflux pumps. [11][12]* Bacterial Resistance: As with any antimicrobial agent, the emergence of resistance is a significant concern. Resistance to benzamides can arise from mutations in the FtsZ protein, particularly in the inhibitor binding pocket. [13]Strategies to overcome resistance include the development of next-generation inhibitors that can bind to mutant FtsZ and the exploration of combination therapies.
-
Clinical Development: While some benzamide derivatives have entered preclinical and early clinical development, the journey to a marketed drug is long and arduous. [6]Ensuring a favorable safety profile, optimizing pharmacokinetic and pharmacodynamic properties, and demonstrating clinical efficacy in human trials are critical hurdles to overcome.
The future of FtsZ inhibitors lies in a multidisciplinary approach that integrates medicinal chemistry, structural biology, microbiology, and clinical sciences. The continued exploration of novel chemical scaffolds, the use of structure-based drug design to create more potent and specific inhibitors, and the development of innovative strategies to enhance their delivery to the bacterial target will be crucial for realizing the full therapeutic potential of this exciting class of antibacterial agents.
References
-
Multiple effects of benzamide antibiotics on FtsZ function. PubMed. Available at: [Link]
-
FtsZ polymerization assays: simple protocols and considerations. PubMed. Available at: [Link]
-
FtsZ as a novel target for antibiotics development: Promises and challenges. PMC. Available at: [Link]
-
Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations. ASM Journals. Available at: [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. JoVE. Available at: [Link]
-
What are FtsZ inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
-
FtsZ as an Antibacterial Target: Status and Guidelines for Progressing This Avenue. ACS Infectious Diseases. Available at: [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. ResearchGate. Available at: [Link]
-
Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. PubMed. Available at: [Link]
-
FtsZ Polymerization Assays: Simple Protocols and Considerations. The University of Groningen research portal. Available at: [Link]
-
Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. MDPI. Available at: [Link]
-
Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. PMC. Available at: [Link]
-
The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Digital CSIC. Available at: [Link]
-
Identification of a New FtsZ Inhibitor by Virtual Screening, Mechanistic Insights, and Structure–Activity Relationship Analyses. ACS Infectious Diseases. Available at: [Link]
-
Benzodioxane-Benzamides As Ftsz Inhibitors: Effects of Linker's Functionalization On Gram-Positive Antimicrobial Activity. DigitalCommons@TMC. Available at: [Link]
-
Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. AIR Unimi. Available at: [Link]
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. Available at: [Link]
-
Challenge project: In Silico Discovery of Potent Novel Antibacterial Lead Compounds Inhibiting FtsZ. BioSolveIT. Available at: [Link]
-
Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. PubMed. Available at: [Link]
-
Targeting Bacterial Cell Division with Benzodioxane–Benzamide FtsZ Inhibitors as a Novel Strategy to Fight Gram-Positive Ovococcal Pathogens. MDPI. Available at: [Link]
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Physicochemical Profiling and Structural Characterization of N-(2,4-dichlorobenzyl)-3-nitrobenzamide
Executive Summary
N-(2,4-dichlorobenzyl)-3-nitrobenzamide is a synthetic small molecule belonging to the nitrobenzamide class, characterized by a specific substitution pattern designed to modulate lipophilicity and electronic distribution. While often utilized as a screening compound in Structure-Activity Relationship (SAR) libraries for antimicrobial and antineoplastic research, its specific physicochemical profile—defined by the electron-withdrawing nitro group and the lipophilic dichlorobenzyl moiety—requires precise analytical characterization for effective formulation and biological testing.
This technical guide provides a comprehensive analysis of the molecule's structural identity, synthetic pathways, physicochemical properties, and experimental protocols for validation.
Structural Identity & Molecular Specifications[1][2][3][4][5]
The molecule is constructed from a benzamide core, substituted at the meta position of the benzoyl ring with a nitro group, and N-alkylated with a 2,4-dichlorobenzyl group. This architecture creates a "push-pull" electronic system (though the amide breaks conjugation) and significantly increases lipophilicity compared to the parent benzamide.
Core Identifiers
| Parameter | Specification |
| IUPAC Name | N-[(2,4-dichlorophenyl)methyl]-3-nitrobenzamide |
| Molecular Formula | C₁₄H₁₀Cl₂N₂O₃ |
| Molecular Weight | 325.15 g/mol (Average) |
| Monoisotopic Mass | 324.0068 g/mol (for ³⁵Cl isotope) |
| SMILES | C1=CC(=CC(=C1)[O-])C(=O)NCC2=C(C=C(C=C2)Cl)Cl |
| InChI Key | (Predicted) SXZWJ...[1][2][3] (Specific key depends on stereochem/tautomer standardization) |
Isotopic Signature (Mass Spectrometry)
For researchers performing LC-MS validation, the presence of two chlorine atoms creates a distinct isotopic pattern essential for peak confirmation.
-
M+0 (³⁵Cl/³⁵Cl): 100% relative abundance (Base peak).
-
M+2 (³⁵Cl/³⁷Cl): ~64% relative abundance.
-
M+4 (³⁷Cl/³⁷Cl): ~10% relative abundance.
-
Note: The 9:6:1 triplet pattern is a diagnostic fingerprint for dichloro-substituted compounds.
Synthetic Pathway & Reaction Engineering
The most robust synthesis utilizes a Schotten-Baumann type nucleophilic acyl substitution. This pathway is preferred over direct coupling reagents (like EDC/HOBt) for scale-up due to the high reactivity of the acyl chloride and simplified purification.
Reaction Scheme
Reagents: 3-Nitrobenzoyl chloride (Electrophile) + 2,4-Dichlorobenzylamine (Nucleophile). Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) to scavenge HCl. Solvent: Anhydrous Dichloromethane (DCM) or THF.
Critical Process Parameters (CPPs)
-
Temperature Control: The addition of the amine to the acid chloride is exothermic. Maintain < 5°C to prevent hydrolysis of the acid chloride by trace moisture or formation of bis-acylated byproducts.
-
Stoichiometry: Use a slight excess of the amine (1.1 eq) or base (1.2–1.5 eq) to drive the reaction to completion.
-
Purification: The product is typically a solid.[4] Recrystallization from Ethanol/Water or Ethyl Acetate/Hexane is usually sufficient, avoiding the need for chromatography.
Physicochemical Properties & ADMET Profile[8]
Understanding the physicochemical landscape is vital for determining the appropriate formulation vehicle (e.g., DMSO stock vs. aqueous buffer) for biological assays.
Calculated Properties Table
| Property | Value (Est.) | Implication for Research |
| LogP (Lipophilicity) | 3.6 – 4.1 | Highly lipophilic. Poor water solubility; requires organic co-solvents (DMSO, PEG400). |
| Topological Polar Surface Area (TPSA) | ~75 Ų | (Nitro ~46 + Amide ~29). < 140 Ų suggests good passive membrane permeability. |
| H-Bond Donors | 1 (Amide NH) | Low donor count facilitates membrane crossing. |
| H-Bond Acceptors | 3 (Nitro O's, Amide O) | Moderate interaction with solvent water. |
| pKa | ~14 (Amide NH) | Neutral at physiological pH (7.4). |
| Solubility (Water) | < 10 µM | Practically insoluble. |
| Solubility (DMSO) | > 50 mM | Excellent. Recommended stock solvent. |
Biological Context (SAR)
The 3-nitrobenzamide scaffold is a privileged structure in medicinal chemistry, often associated with:
-
PARP Inhibition: Zinc-finger ejection mechanisms often utilize benzamide cores.
-
Antimicrobial Activity: The nitro group can function as a prodrug moiety (activated by bacterial nitroreductases) or as an electron-withdrawing group to enhance binding affinity.
-
Antiviral Targets: Nucleocapsid protein binding (e.g., HIV-1 NCp7) often involves hydrophobic aromatic stacking (dichlorobenzyl) combined with polar anchors (amide/nitro).
Experimental Protocols
Kinetic Solubility Assay (Shake-Flask Method)
Objective: To determine the maximum solubility in PBS (pH 7.4) for biological screening limits.
-
Preparation: Prepare a 10 mM stock solution of the compound in DMSO.
-
Spiking: Add 10 µL of stock to 990 µL of PBS (1% DMSO final) in a glass vial.
-
Incubation: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Filter the suspension through a 0.45 µm PVDF membrane (low binding) to remove undissolved solid.
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm).
-
Calibration: Use a standard curve prepared in 50:50 ACN:Water to ensure solubility during measurement.
-
-
Calculation:
.
Chemical Stability Assessment
Objective: Verify the stability of the amide bond and nitro group under assay conditions.
-
Conditions: Incubate 10 µM compound in:
-
PBS (pH 7.4)
-
Simulated Gastric Fluid (pH 1.2)
-
Human Plasma (if available)
-
-
Timepoints: 0, 1, 4, 24 hours.
-
Analysis: Quench aliquots with ice-cold Acetonitrile (containing internal standard), centrifuge, and analyze supernatant by LC-MS/MS.
-
Acceptance: >90% parent remaining after 24h indicates stability suitable for standard in vitro assays.
Analytical Validation (Expected Data)
When characterizing the synthesized or purchased material, the following spectroscopic signals confirm identity:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.2–9.4 ppm (t, 1H): Amide -NH - (Broad, exchangeable).
-
δ 8.7 ppm (t, 1H): Benzoyl H2 (Between Nitro and Carbonyl - most deshielded aromatic).
-
δ 8.4 ppm (d, 1H): Benzoyl H4 (Ortho to Nitro).
-
δ 4.5–4.6 ppm (d, 2H): Benzyl -CH ₂- (Couples with NH).
-
-
IR Spectroscopy (ATR):
-
1640–1660 cm⁻¹: Amide I (C=O stretch).
-
1530 cm⁻¹ & 1350 cm⁻¹: Nitro group (N-O asymmetric and symmetric stretch).
-
3280 cm⁻¹: Amide N-H stretch.
-
References
-
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility. OECD Publishing, Paris. Link
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for Benzamide/Nitro group properties). Link
-
PubChem Compound Summary. "Nitrobenzamide Derivatives." National Center for Biotechnology Information. (General scaffold data). Link
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- 2. 3-Nitrobenzamide, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
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- 4. mdpi.com [mdpi.com]
Unveiling the Molecular Battlefield: A Technical Guide to the Interaction of N-(2,4-dichlorobenzyl)-3-nitrobenzamide with the Bacterial Z-ring
For the attention of Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide provides a comprehensive exploration of the interaction between the novel antibacterial candidate, N-(2,4-dichlorobenzyl)-3-nitrobenzamide, and its target, the bacterial Z-ring. As Senior Application Scientists, our focus extends beyond mere protocol recitation. We delve into the causal logic behind experimental design, ensuring each step contributes to a self-validating system for characterizing this crucial protein-ligand interaction. This document is structured to empower researchers with the foundational knowledge and practical methodologies required to elucidate the mechanism of action of this and similar FtsZ inhibitors.
The Z-ring: A Linchpin of Bacterial Proliferation and a Prime Antibacterial Target
Bacterial cell division is a meticulously orchestrated process, at the heart of which lies the formation of the Z-ring. This dynamic structure, composed of polymerized filaments of the Filamenting temperature-sensitive mutant Z (FtsZ) protein, assembles at the future division site. The Z-ring acts as a scaffold, recruiting a cascade of other proteins that collectively form the divisome, the machinery responsible for synthesizing the new cell wall and ultimately pinching the cell into two daughter cells.[1]
The absolute necessity of a functional Z-ring for bacterial viability, coupled with its high conservation across a broad range of pathogenic bacteria, makes FtsZ an exceptionally attractive target for novel antibiotic development.[2][3] Disruption of FtsZ polymerization dynamics, either by inhibiting its GTPase activity or by aberrantly stabilizing the polymer, leads to the cessation of cell division, resulting in bacterial filamentation and eventual cell death.[1]
N-(2,4-dichlorobenzyl)-3-nitrobenzamide: A Benzamide Derivative Targeting FtsZ
N-(2,4-dichlorobenzyl)-3-nitrobenzamide belongs to the benzamide class of compounds, which have shown significant promise as FtsZ inhibitors.[1] Based on extensive research on analogous compounds, it is hypothesized that this molecule does not compete with GTP at the nucleotide-binding site. Instead, it is predicted to bind to an allosteric site known as the interdomain cleft, located between the N-terminal GTP-binding domain and the C-terminal domain of the FtsZ monomer.[4][5] Binding to this cleft is thought to stabilize a conformation of FtsZ that favors polymerization, leading to an over-stabilization of FtsZ filaments and disruption of the dynamic treadmilling required for Z-ring constriction.[6]
This guide will outline the experimental journey to validate this hypothesis and precisely map the interaction sites of N-(2,4-dichlorobenzyl)-3-nitrobenzamide on the FtsZ protein.
Experimental Workflow for Characterizing the Inhibitor-Target Interaction
The following sections detail a logical, multi-pronged approach to comprehensively characterize the interaction between N-(2,4-dichlorobenzyl)-3-nitrobenzamide and FtsZ.
Figure 1: A comprehensive workflow for characterizing the interaction of N-(2,4-dichlorobenzyl)-3-nitrobenzamide with FtsZ.
Biochemical and Biophysical Characterization
The initial step is to ascertain the direct effect of N-(2,4-dichlorobenzyl)-3-nitrobenzamide on the polymerization dynamics and enzymatic activity of purified FtsZ protein.
-
Light Scattering Assay: This technique monitors the increase in light scattering as FtsZ monomers polymerize into larger filaments in the presence of GTP.[7][8] An increase in the scattering signal in the presence of the inhibitor would suggest it promotes polymerization.
-
Sedimentation Assay: This method separates FtsZ polymers from monomers by centrifugation.[9] The amount of FtsZ in the pellet (polymers) versus the supernatant (monomers) is quantified by SDS-PAGE. An increased amount of FtsZ in the pellet fraction upon treatment with the compound confirms its polymer-stabilizing effect.
Experimental Protocol: Light Scattering Assay [10][11]
-
Protein Preparation: Use highly purified FtsZ protein, pre-cleared by ultracentrifugation to remove any aggregates.
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂), and the desired concentration of FtsZ (typically 12 µM).
-
Inhibitor Addition: Add N-(2,4-dichlorobenzyl)-3-nitrobenzamide from a concentrated stock solution (dissolved in DMSO) to the desired final concentration. Include a DMSO-only control.
-
Baseline Measurement: Place the cuvette in a fluorometer or a dedicated light scattering instrument and record the baseline signal at a 90° angle.
-
Initiation of Polymerization: Initiate the reaction by adding GTP to a final concentration of 1 mM.
-
Data Acquisition: Monitor the change in light scattering over time until a plateau is reached.
Rationale: FtsZ possesses intrinsic GTPase activity that is stimulated upon polymerization. This assay measures the rate of GTP hydrolysis to GDP and inorganic phosphate (Pi).[8] For a compound that stabilizes the polymer, an initial increase in GTPase activity might be observed due to enhanced polymerization, followed by a potential decrease as the dynamic turnover of the filaments is inhibited.
Experimental Protocol: Malachite Green GTPase Assay [9][10]
-
Reaction Setup: In a 96-well plate, set up reactions containing polymerization buffer, FtsZ, and varying concentrations of N-(2,4-dichlorobenzyl)-3-nitrobenzamide.
-
Initiation: Start the reaction by adding GTP.
-
Time Points: At specific time intervals, stop the reaction in individual wells by adding a solution that also contains the malachite green reagent.
-
Color Development: The malachite green reagent will react with the released inorganic phosphate to produce a colored product.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically ~620 nm) and calculate the amount of phosphate released using a standard curve.
Binding Site Identification
Once the biochemical effects are established, the next crucial phase is to pinpoint the physical location of interaction on the FtsZ protein.
Rationale: Molecular docking simulations provide a theoretical prediction of the binding pose and affinity of a ligand to its protein target.[12][13] This in silico approach can guide subsequent experimental validation by identifying key amino acid residues potentially involved in the interaction.
Workflow:
-
Protein Structure Preparation: Obtain a high-resolution crystal structure of FtsZ (e.g., from Staphylococcus aureus, PDB ID: 4DXD) from the Protein Data Bank.[14]
-
Ligand Preparation: Generate a 3D structure of N-(2,4-dichlorobenzyl)-3-nitrobenzamide and optimize its geometry.
-
Docking Simulation: Use software such as AutoDock Vina to dock the ligand into the putative allosteric binding site (the interdomain cleft).
-
Analysis: Analyze the predicted binding poses, paying close attention to hydrogen bonds, hydrophobic interactions, and the overall binding energy.
Figure 2: Workflow for computational docking of N-(2,4-dichlorobenzyl)-3-nitrobenzamide to FtsZ.
Rationale: This is a powerful technique to experimentally validate the residues identified through computational docking.[15][16] By mutating a suspected interacting residue (e.g., changing it to alanine), one can observe the impact on the inhibitor's activity. A significant decrease in the inhibitor's effect on the mutant FtsZ compared to the wild-type protein strongly suggests that the mutated residue is part of the binding site.
Experimental Protocol:
-
Mutant Generation: Use a commercial site-directed mutagenesis kit to introduce the desired point mutation into the ftsZ gene cloned in an expression vector.
-
Protein Expression and Purification: Express and purify the mutant FtsZ protein using the same protocol as for the wild-type protein.
-
Functional Assays: Repeat the FtsZ polymerization and GTPase assays with the mutant protein in the presence and absence of N-(2,4-dichlorobenzyl)-3-nitrobenzamide.
-
Data Comparison: Compare the IC₅₀ or EC₅₀ values of the inhibitor for the wild-type and mutant FtsZ. A significant increase in these values for the mutant indicates a loss of binding.
Table 1: Hypothetical Site-Directed Mutagenesis Results
| FtsZ Variant | Predicted Interacting Residue | Effect of Inhibitor on Polymerization | Implication |
| Wild-Type | - | Strong stabilization | - |
| Mutant 1 (e.g., G196A) | Glycine 196 | Reduced stabilization | G196 is likely involved in binding. |
| Mutant 2 (e.g., V310A) | Valine 310 | No change in stabilization | V310 is likely not crucial for binding. |
Rationale: This is the "gold standard" for determining the three-dimensional structure of a protein-ligand complex at atomic resolution.[17] A crystal structure of FtsZ in complex with N-(2,4-dichlorobenzyl)-3-nitrobenzamide would provide unequivocal evidence of the binding site and the precise interactions.
Workflow:
-
Co-crystallization: Set up crystallization trials with purified FtsZ protein in the presence of the inhibitor.
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray source and collect diffraction data.
-
Structure Solution and Refinement: Process the diffraction data to generate an electron density map, into which the atomic model of the FtsZ-inhibitor complex is built and refined.
Cellular and Phenotypic Analysis
The final, critical step is to correlate the in vitro findings with the inhibitor's effect on whole bacterial cells.
Rationale: If N-(2,4-dichlorobenzyl)-3-nitrobenzamide inhibits FtsZ function, it should induce a characteristic filamentous phenotype in treated bacteria.
Experimental Protocol:
-
Bacterial Culture: Grow a susceptible bacterial strain (e.g., Bacillus subtilis or Staphylococcus aureus) to the mid-logarithmic phase.
-
Inhibitor Treatment: Add the inhibitor at various concentrations (typically around its Minimum Inhibitory Concentration, MIC).
-
Incubation: Continue to incubate the cultures for a period that allows for one or two cell divisions.
-
Microscopy: Observe the bacterial cells using phase-contrast or differential interference contrast (DIC) microscopy and document any changes in cell length.
Rationale: To directly observe the effect on the Z-ring, fluorescence microscopy is employed. This can be achieved using immunofluorescence staining for FtsZ or, more elegantly, by using a bacterial strain that expresses a fluorescently tagged FtsZ (e.g., FtsZ-GFP).[18]
Experimental Protocol (using FtsZ-GFP strain):
-
Strain and Culture: Grow the FtsZ-GFP expressing bacterial strain.
-
Inhibitor Treatment: Treat the cells with N-(2,4-dichlorobenzyl)-3-nitrobenzamide.
-
Microscopy: Visualize the localization of FtsZ-GFP using fluorescence microscopy. In untreated cells, FtsZ-GFP will be localized in sharp rings at the mid-cell. In treated cells, expect to see delocalized fluorescence, aberrant FtsZ structures (spirals, foci), or multiple Z-rings, consistent with the disruption of normal Z-ring dynamics.[19]
Conclusion and Future Directions
The multifaceted approach detailed in this guide provides a robust framework for elucidating the interaction of N-(2,4-dichlorobenzyl)-3-nitrobenzamide with the FtsZ protein and the Z-ring. By systematically progressing from biochemical characterization to high-resolution structural studies and cellular validation, researchers can build a comprehensive understanding of the inhibitor's mechanism of action. This knowledge is not only crucial for the continued development of this specific compound but also provides a blueprint for the discovery and optimization of new classes of antibiotics targeting the essential process of bacterial cell division. The insights gained will undoubtedly fuel the development of next-generation therapeutics to combat the growing threat of antimicrobial resistance.
References
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Olson, K. C., & Erickson, H. P. (2007). Site-specific mutations of FtsZ--effects on GTPase and in vitro assembly. BMC microbiology, 7, 9. [Link]
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Stricker, J., & Erickson, H. P. (2003). Mutants of FtsZ targeting the protofilament interface: effects on cell division and GTPase activity. Journal of bacteriology, 185(15), 4443–4451. [Link]
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Scott, D. J., & Basse, N. (2024). Methods for Identifying Ligand Binding Sites in Drug Discovery. Drug Hunter. [Link]
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Król, E., & Scheffers, D. J. (2013). FtsZ polymerization assays: simple protocols and considerations. Journal of visualized experiments : JoVE, (81), 50844. [Link]
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Krol, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. University of Groningen. [Link]
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Stricker, J., & Erickson, H. P. (2003). Mutants of FtsZ targeting the protofilament interface: effects on cell division and GTPase activity. PubMed. [Link]
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Espino, I. N., et al. (2021). Computational docking of FtsZ: Survey of promising antibiotic compounds. Computational Biology and Chemistry, 92, 107478. [Link]
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Coll, J. (2023). Evolutionary-docking targeting bacterial FtsZ. ChemRxiv. [Link]
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Hassan, S. S., et al. (2024). Molecular docking interaction of ligands with FtsZ (a) FtsZ-ZINC524729297, (b) FtsZ-ZINC000604405393, (c) FtsZ-ZINC000072312902, (d) FtsZ-ZINC000085341281, (e) FtsZ-DB08387, (f) FtsZ-Berberine. ResearchGate. [Link]
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Stricker, J., & Erickson, H. P. (2003). Mutants of FtsZ Targeting the Protofilament Interface: Effects on Cell Division and GTPase Activity. American Society for Microbiology. [Link]
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Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. JoVE (Journal of Visualized Experiments). [Link]
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Król, E., & Scheffers, D. J. (2022). FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview. YouTube. [Link]
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Król, E., & Scheffers, D. J. (2013). FtsZ Polymerization Assays: Simple Protocols and Considerations. National Institutes of Health. [Link]
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Nishida, T., et al. (2021). Proposal of Potent Inhibitors for a Bacterial Cell Division Protein FtsZ: Molecular Simulations Based on Molecular Docking and ab Initio Molecular Orbital Calculations. MDPI. [Link]
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Coll, J. (2023). Evolutionary-docking targeting bacterial FtsZ. ChemRxiv. [Link]
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Artola, M., et al. (2021). Crystal structures of FtsZ-inhibitor complexes. (A) Ligand−protein... ResearchGate. [Link]
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Various Authors. (2012). What are the experimental modes of determining the interaction of a protein and a ligand? ResearchGate. [Link]
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Various Authors. (2022). What are some experimental techniques to identify binding partners? Biology Stack Exchange. [Link]
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Artola, M., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. National Institutes of Health. [Link]
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Cordell, R., et al. (2003). Crystal structure of the SOS cell division inhibitor SulA and in complex with FtsZ. Proceedings of the National Academy of Sciences. [Link]
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Wang, Y. T., et al. (2024). Recent advances in studies on FtsZ inhibitors. Ovid. [Link]
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Artola, M., et al. (2021). Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. ACS Publications. [Link]
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Andreu, J. M., et al. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. National Institutes of Health. [Link]
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Chan, F. Y., et al. (2013). Identification of a New Class of FtsZ Inhibitors by Structure-Based Design and in Vitro Screening. ACS Publications. [Link]
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Arjes, H. A., et al. (2015). Cytological Profile of Antibacterial FtsZ Inhibitors and Synthetic Peptide MciZ. ResearchGate. [Link]
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RedShiftBio. (n.d.). Ligand Binding Analysis and Protein Stabilization with MMS. RedShiftBio. [Link]
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LibreTexts Biology. (2026). 5.2: Techniques to Measure Binding. LibreTexts. [Link]
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Sisto, A., et al. (2021). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. MDPI. [Link]
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Kaur, H., & Panda, D. (2022). Targeting the Achilles Heel of FtsZ: The Interdomain Cleft. National Institutes of Health. [Link]
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Du, Y., et al. (2021). Discovery of FtsZ inhibitors by virtual screening as antibacterial agents and study of the inhibition mechanism. National Institutes of Health. [Link]
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Grein, F., et al. (2020). Cell division protein FtsZ: from structure and mechanism to antibiotic target. PubMed. [Link]
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Kumar, A., et al. (2021). A key bacterial cytoskeletal cell division protein FtsZ as a novel therapeutic antibacterial drug target. National Institutes of Health. [Link]
-
Andreu, J. M., et al. (2022). The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites. Digital.CSIC. [Link]
-
van den Ent, F., et al. (2010). Mechanism of Action of the Cell-Division Inhibitor PC190723: Modulation of FtsZ Assembly Cooperativity. ResearchGate. [Link]
-
Grein, F., et al. (2020). Cell Division Protein FtsZ: From Structure and Mechanism to Antibiotic Target. ResearchGate. [Link]
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PubChem. (n.d.). N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-3-nitrobenzamide. PubChem. [Link]
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PubChem. (n.d.). N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-2-nitrobenzamide. PubChem. [Link]
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Methodological & Application
Application Note: Preparation and Handling of N-(2,4-dichlorobenzyl)-3-nitrobenzamide Stock Solutions in DMSO
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of N-(2,4-dichlorobenzyl)-3-nitrobenzamide using dimethyl sulfoxide (DMSO) as the solvent. The protocols outlined herein are designed for researchers, scientists, and drug development professionals who require accurate and stable compound solutions for laboratory research. This note emphasizes the rationale behind procedural steps, safety precautions, and best practices to ensure the integrity and reproducibility of experimental results.
Introduction and Scientific Context
N-(2,4-dichlorobenzyl)-3-nitrobenzamide is a small organic molecule featuring a dichlorinated benzyl group and a nitro-substituted benzamide moiety. While specific biological activities for this exact compound are not extensively documented in public literature, its structural motifs are common in pharmacologically active agents, suggesting potential utility in drug discovery and chemical biology research.[1][2] The nitro group, for instance, is a versatile functional group found in numerous therapeutic agents, and chlorinated aromatic rings can significantly influence a molecule's biological activity.[2]
Accurate and consistent preparation of stock solutions is a foundational requirement for any in vitro or in vivo study. The choice of solvent and the handling protocol directly impact the compound's stability, solubility, and ultimately, the reliability of the experimental data. Dimethyl sulfoxide (DMSO) is a widely used "universal solvent" in laboratory settings due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds, its miscibility with aqueous culture media, and its relatively low toxicity at working concentrations.[3][4] This guide provides a detailed, field-proven methodology for leveraging the properties of DMSO to prepare high-quality stock solutions of N-(2,4-dichlorobenzyl)-3-nitrobenzamide.
Compound Properties and Critical Safety Considerations
Before handling the compound, it is imperative to understand its physical properties and potential hazards. As no specific safety data sheet (SDS) for N-(2,4-dichlorobenzyl)-3-nitrobenzamide is readily available, a conservative approach to safety must be adopted based on the known hazards of structurally related compounds.
Physicochemical Data
| Property | Value | Notes |
| Chemical Formula | C₁₄H₁₀Cl₂N₂O₃ | - |
| Molecular Weight | 325.15 g/mol | Calculated |
| Appearance | Assumed to be a solid | Based on similar benzamide compounds |
Hazard Assessment and Safe Handling
The structure contains moieties associated with chemical hazards. Nitro-substituted aromatics and chlorinated hydrocarbons can be toxic and require careful handling. For instance, related nitrobenzamides are classified as toxic if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[5][6]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.[3][7]
-
Ventilation: Handle the solid compound and concentrated DMSO solutions within a certified chemical fume hood or a well-ventilated enclosure to avoid inhalation of powder or fumes.[6]
-
Exposure Avoidance: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[5][8]
-
Waste Disposal: Dispose of all chemical waste, including contaminated vials and tips, in accordance with local, state, and federal regulations for hazardous materials.
Rationale for Solvent Selection: Anhydrous DMSO
The choice of solvent is a critical parameter in stock solution preparation. DMSO is selected for its superior solvent properties, but the quality of the DMSO is equally important.
-
Solubilizing Power: As a highly polar, aprotic solvent, DMSO can disrupt crystal lattice forces and solvate a wide array of small molecules that are poorly soluble in water or alcohols.[4]
-
Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][9] Water contamination can compromise the long-term stability of the dissolved compound by promoting hydrolysis and can lead to the compound precipitating out of solution upon freezing. Therefore, it is critical to use a new, unopened bottle of anhydrous, high-purity (≥99.9%) DMSO for preparing stock solutions.[3][10]
-
Biocompatibility: In cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[11][12] A highly concentrated stock solution (e.g., 10 mM) allows for significant dilution, ensuring the final DMSO concentration remains negligible.
Detailed Protocol: Preparation of a 10 mM Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for screening and dose-response experiments.
Required Materials
-
N-(2,4-dichlorobenzyl)-3-nitrobenzamide powder
-
Anhydrous, high-purity DMSO (≥99.9%)[3]
-
Calibrated analytical balance
-
Amber glass vials or polypropylene microcentrifuge tubes with secure caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Water bath or heat block (optional)
Experimental Workflow Diagram
Caption: Workflow for preparing a stock solution of N-(2,4-dichlorobenzyl)-3-nitrobenzamide.
Step-by-Step Methodology
-
Calculate the Required Mass:
-
Use the following formula to determine the mass of the compound needed: Mass (mg) = Desired Concentration (M) × Volume (L) × Molecular Weight ( g/mol ) × 1000
-
Example for 1 mL of a 10 mM stock solution: Mass (mg) = (0.010 mol/L) × (0.001 L) × (325.15 g/mol ) × 1000 = 3.25 mg
-
-
Weigh the Compound:
-
Allow the container of N-(2,4-dichlorobenzyl)-3-nitrobenzamide to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Using an analytical balance, carefully weigh the calculated mass (e.g., 3.25 mg) directly into a sterile, appropriately sized vial.
-
-
Add Solvent:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound powder.
-
-
Ensure Complete Dissolution:
-
Securely cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
If the compound does not fully dissolve:
-
Sonication: Place the vial in a sonicator bath for 5-10 minutes. This uses ultrasonic waves to break up particulates and facilitate dissolution.[10]
-
Gentle Warming: If sonication is insufficient, warm the solution in a water bath or on a heat block (up to 60°C).[10] Vortex intermittently. Ensure the vial is tightly sealed to prevent solvent evaporation. Allow the solution to return to room temperature before proceeding.
-
-
-
Aliquot for Storage:
-
Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, clearly labeled microcentrifuge tubes or cryovials.
-
This practice is crucial to prevent degradation caused by repeated freeze-thaw cycles.[11]
-
Long-Term Storage and Handling
Proper storage is essential for maintaining the integrity of the stock solution over time.
Storage Protocol Diagram
Caption: Recommended protocol for the storage and use of stock solution aliquots.
Storage Recommendations
-
Temperature: Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 6 months or longer) .[11]
-
Protection: Store vials in a sealed container with desiccant to protect from moisture and in the dark to prevent light-induced degradation.[9][13]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[14]
-
Handling: When ready to use, remove a single aliquot from the freezer and allow it to thaw completely at room temperature. Briefly centrifuge the vial to collect the contents at the bottom before opening. Prepare the final working dilution in your experimental medium immediately before use.
References
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- PubChemLite. (n.d.). 4-chloro-n-(2,4-dichlorophenyl)-3-nitrobenzamide.
- Fisher Scientific. (2025, December 22). 4-Nitrobenzamide Safety Data Sheet.
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- Cayman Chemical. (n.d.). p-Nitrophenyl β-D-galactopyranoside Product Information.
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Crystallization techniques for N-(2,4-dichlorobenzyl)-3-nitrobenzamide protein complexes
Crystallization of N-(2,4-dichlorobenzyl)-3-nitrobenzamide Protein Complexes: A Guide for Researchers
Introduction
The elucidation of the three-dimensional structure of protein-ligand complexes is a cornerstone of modern drug discovery and structural biology. X-ray crystallography remains a premier technique for providing high-resolution insights into the molecular interactions that govern biological function and ligand binding.[1][2][3] This guide provides a comprehensive overview of the theoretical and practical aspects of crystallizing a target protein in complex with the small molecule N-(2,4-dichlorobenzyl)-3-nitrobenzamide. While the specific crystallization conditions for any given protein-ligand complex are unique and must be determined empirically, this document outlines the fundamental principles, starting points, and optimization strategies to guide the researcher toward success.
This application note is designed for researchers, scientists, and drug development professionals. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering the user to make informed decisions and troubleshoot effectively. We will delve into the two primary methods for obtaining protein-ligand complex crystals: co-crystallization and soaking.[4][5][6]
I. Foundational Concepts: The Path to a Crystal
Protein crystallization is a thermodynamically driven process where a protein solution is brought to a state of supersaturation, prompting the molecules to arrange into a well-ordered, three-dimensional lattice.[7] This process is influenced by a multitude of factors including protein concentration, pH, temperature, and the presence of precipitating agents.[1][7] Precipitants are compounds that reduce the protein's solubility, forcing it out of solution in a controlled manner.[1] Commonly used precipitants include polyethylene glycols (PEGs), salts like ammonium sulfate, and various organic solvents.[7][8][9]
The formation of a protein-ligand complex introduces an additional layer of complexity. The ligand, in this case, N-(2,4-dichlorobenzyl)-3-nitrobenzamide, may alter the protein's surface properties, conformational stability, or solubility, potentially necessitating a complete re-screening of crystallization conditions.[4]
II. Pre-Crystallization Essentials: Setting the Stage for Success
A. Protein Purity and Preparation
The homogeneity of the protein sample is paramount for successful crystallization. A purity of >97% is often recommended to avoid interference from contaminants that can inhibit crystal formation.[1]
-
Expression and Purification: The choice of expression system and purification strategy can significantly impact the quality of the final protein product. It is advisable to use consistent batches of purified protein for crystallization trials to ensure reproducibility.[10]
-
Concentration and Buffer Exchange: The purified protein should be concentrated to a suitable level, typically between 5-20 mg/mL as a starting point.[11] The protein should be in a well-buffered solution with a minimal concentration of additives from the final purification steps.
B. Ligand Preparation and Characterization
The purity and solubility of N-(2,4-dichlorobenzyl)-3-nitrobenzamide are critical.
-
Purity Assessment: Ensure the ligand is of the highest possible purity to avoid introducing confounding variables into your experiments.
-
Solubility Determination: The solubility of the ligand in aqueous buffers and common organic solvents (e.g., DMSO, ethanol) should be determined. Poorly soluble compounds can be challenging to work with in crystallization experiments.[12] For N-(2,4-dichlorobenzyl)-3-nitrobenzamide, which is likely to have limited aqueous solubility, a stock solution in an organic solvent like DMSO is a common starting point.[13] Most protein crystals can tolerate low percentages of DMSO (1-2%), but higher concentrations can be detrimental.[13]
III. Primary Crystallization Strategies
There are two main avenues for obtaining crystals of a protein-ligand complex: co-crystallization and soaking.[4][9] The choice between these methods is often empirical, and it is frequently beneficial to attempt both in parallel.
A. Co-crystallization: Building the Complex First
In this method, the protein and N-(2,4-dichlorobenzyl)-3-nitrobenzamide are mixed to form a complex prior to setting up crystallization trials.[2][4] This approach is often favored when the ligand is expected to induce a significant conformational change in the protein or when the ligand has low solubility.[2][4]
Caption: Workflow for the co-crystallization of a protein with N-(2,4-dichlorobenzyl)-3-nitrobenzamide.
B. Soaking: Introducing the Ligand to an Existing Crystal
Soaking involves growing crystals of the apo-protein (protein without the ligand) first and then introducing N-(2,4-dichlorobenzyl)-3-nitrobenzamide into the crystallization drop.[4][8] The ligand then diffuses through the solvent channels of the crystal to reach the binding site.[14][15] This method is often simpler and less protein-intensive if you already have a robust apo-protein crystallization condition.[3][4] However, its success is contingent on the accessibility of the binding site within the crystal lattice and the crystal's ability to withstand the soaking solution.[15][16]
Caption: Workflow for soaking N-(2,4-dichlorobenzyl)-3-nitrobenzamide into apo-protein crystals.
IV. Detailed Protocols
The following protocols are based on the widely used vapor diffusion method, which can be performed in either a hanging-drop or sitting-drop format.[7][17][18] In vapor diffusion, a drop containing the protein (or protein-ligand complex) and a precipitant solution is allowed to equilibrate with a larger reservoir of a higher concentration precipitant solution.[1][19][20] This leads to the slow evaporation of water from the drop, gradually increasing the concentration of both the protein and the precipitant, thereby driving the system towards supersaturation and crystallization.[7][18][21]
Protocol 1: Co-crystallization using Hanging-Drop Vapor Diffusion
Materials:
-
Purified protein at 5-20 mg/mL
-
N-(2,4-dichlorobenzyl)-3-nitrobenzamide stock solution (e.g., 50-100 mM in DMSO)
-
Crystallization screening kits (commercial screens are a good starting point)
-
24-well VDX plates or similar
-
Siliconized glass cover slips
-
Pipettes and tips
-
Microscope for observing crystals
Procedure:
-
Prepare the Protein-Ligand Complex:
-
In a microcentrifuge tube, combine the purified protein with the N-(2,4-dichlorobenzyl)-3-nitrobenzamide stock solution. A molar excess of the ligand (e.g., 1:5 or 1:10 protein to ligand ratio) is recommended to drive complex formation.[22] The final concentration of DMSO should ideally be kept below 5%.
-
Incubate the mixture on ice or at 4°C for 1-3 hours to allow for complex formation.[22]
-
Centrifuge the mixture at high speed for 10-15 minutes at 4°C to pellet any precipitated ligand or aggregated protein. Use the supernatant for setting up crystallization trials.
-
-
Set up the Crystallization Plates:
-
Pipette 500 µL of the reservoir solution from a crystallization screen into each well of a 24-well plate.
-
On a siliconized cover slip, pipette 1 µL of the protein-ligand complex supernatant.
-
Add 1 µL of the corresponding reservoir solution to the drop of the protein-ligand complex. Some researchers prefer not to mix the drop, allowing for diffusion to occur, while others gently mix with the pipette tip.[20]
-
Invert the cover slip and place it over the well, ensuring a good seal with the grease on the rim of the well.[20]
-
-
Incubation and Observation:
-
Store the plates at a constant temperature (e.g., 4°C or 20°C).
-
Observe the drops under a microscope regularly (daily for the first few days, then weekly) for the appearance of crystals.[10]
-
Protocol 2: Ligand Soaking into Pre-formed Crystals
Materials:
-
Apo-protein crystals in their crystallization drop
-
N-(2,4-dichlorobenzyl)-3-nitrobenzamide stock solution (e.g., 50-100 mM in DMSO)
-
Mother liquor (the reservoir solution in which the crystals were grown)
-
Cryoprotectant solution (mother liquor containing 20-30% glycerol, ethylene glycol, or other cryoprotectant)[10]
-
Cryo-loops
-
Liquid nitrogen
Procedure:
-
Prepare the Soaking Solution:
-
Prepare a soaking solution by adding the N-(2,4-dichlorobenzyl)-3-nitrobenzamide stock solution to the mother liquor. The final ligand concentration should typically be 10-1000 times the dissociation constant (Kd), if known.[16] If the Kd is unknown, a final concentration of 1-10 mM is a reasonable starting point. The final DMSO concentration should be kept as low as possible.
-
-
Perform the Soak:
-
Carefully add a small volume (e.g., 0.1-0.2 µL for a 2 µL drop) of the soaking solution directly to the drop containing the apo-protein crystals.[10] Be careful not to disturb the crystals.
-
Alternatively, transfer the apo-protein crystals using a cryo-loop into a larger drop of the soaking solution.
-
Incubate for a period ranging from a few minutes to several hours. A typical starting point is 10-30 minutes.[10][16] Longer soaks may be required but increase the risk of crystal cracking or dissolution.[22]
-
-
Cryo-protection and Harvesting:
-
Prepare a cryoprotectant solution. It is crucial to include the ligand at the same concentration as in the soaking solution to prevent it from diffusing out of the crystal during this step.[2]
-
Briefly transfer the soaked crystal into the cryoprotectant solution using a cryo-loop. The soaking time in the cryoprotectant should be minimal (a few seconds) to avoid damaging the crystal.[16]
-
Quickly loop the crystal and plunge it into liquid nitrogen to flash-cool it.[10] The frozen crystal is now ready for X-ray diffraction analysis.
-
V. Optimization and Troubleshooting
It is rare for initial screening conditions to yield diffraction-quality crystals. Optimization is almost always necessary.[23][24]
| Parameter | Rationale for Optimization | Typical Starting Ranges and Variations |
| Precipitant Concentration | Fine-tunes the supersaturation level. Too high can lead to amorphous precipitate, too low results in clear drops. | Vary in +/- 2-20% increments around the initial hit condition. |
| pH | Affects the surface charge of the protein, influencing crystal contacts. | Screen a range of +/- 0.5-1.0 pH units around the initial condition in 0.1 unit increments. |
| Protein:Ligand Ratio | Ensures saturation of the binding site without excess ligand causing solubility issues. | For co-crystallization, test ratios of 1:3, 1:5, and 1:10.[22] |
| Additives | Small molecules (salts, detergents, small polymers) can sometimes stabilize the protein or mediate crystal contacts.[25] | Use additive screens or test common additives like divalent cations (Mg²⁺, Ca²⁺) or small organic molecules.[26] |
| Temperature | Affects protein solubility and the kinetics of crystal growth. | Compare crystallization at 4°C and 20°C. |
Common Problems and Solutions
-
Amorphous Precipitate: This suggests the level of supersaturation is too high or the kinetics are too fast. Try reducing the protein and/or precipitant concentration.[24]
-
Showers of Microcrystals: Nucleation is too rapid. Again, try reducing the protein or precipitant concentration. Seeding techniques can also be employed to control nucleation.
-
No Crystals (Clear Drops): The solution is not sufficiently supersaturated. Increase the protein and/or precipitant concentration.
-
Crystal Cracking During Soaking: The crystal lattice may be sensitive to the ligand, the organic solvent, or osmotic shock.[14] Try reducing the ligand or solvent concentration, or shorten the soaking time. A stepwise increase in ligand concentration can also be beneficial.
VI. Concluding Remarks
The crystallization of a protein in complex with N-(2,4-dichlorobenzyl)-3-nitrobenzamide is a multi-step process that requires careful planning, execution, and optimization. By understanding the principles behind co-crystallization and soaking, and by systematically exploring the key parameters that influence crystal growth, researchers can significantly increase their chances of obtaining high-quality crystals suitable for structural determination. The protocols and strategies outlined in this guide provide a robust framework for embarking on this challenging yet rewarding endeavor, ultimately paving the way for a deeper understanding of the molecular basis of protein-ligand interactions.
References
-
Wikipedia. Protein crystallization. [Link]
-
Goldbelt Raven. Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. [Link]
-
Hassell, A. M., et al. (2007). Crystallization of protein–ligand complexes. Acta Crystallographica Section D: Biological Crystallography, 63(1), 72-79. [Link]
-
Rowlett, R. S. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals. [Link]
-
Dessau, M. A., & Modis, Y. (2011). Protein crystallization for X-ray crystallography. Journal of visualized experiments: JoVE, (47), 2285. [Link]
-
Stratech. (2015). Introduction to Protein Crystallization. [Link]
-
Quora. What is the difference between sitting drop and hanging drop vapor diffusion crystallization?. [Link]
-
Linac Coherent Light Source. Crystal Growth. [Link]
-
Wanninayake, U., & D'Arcy, A. (2024). Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking. The FEBS Journal. [Link]
-
Collins, P. M., et al. (2017). Gentle, fast and effective crystal soaking by acoustic dispensing. Acta Crystallographica Section D: Structural Biology, 73(6), 516-526. [Link]
-
Hampton Research. Microbatch Crystallization. [Link]
-
O'Connell, J. D., Miercke, L. J. W., & Stroud, R. M. Crystallization of Membrane Proteins Requires Optimal Detergent Concentration, Precipitant concentration, and Use of Additives for Improved Diffraction. Hampton Research. [Link]
-
Hampton Research. Sitting Drop Vapor Diffusion Crystallization. [Link]
-
ResearchGate. The vapor-diffusion technique (a) The hanging drop and the sitting drop.... [Link]
-
Buchanan, S. Crystallization of integral membrane proteins. National Institutes of Health. [Link]
-
ResearchGate. Protein Crystallization using Microbatch-Under-Oil. [Link]
-
Müller, I., et al. (2017). Guidelines for the successful generation of protein–ligand complex crystals. Acta Crystallographica Section D: Structural Biology, 73(2), 79-92. [Link]
-
Davidson College Biology Department. Protein Crystallization. [Link]
-
Wikipedia. Crystallization adjutant. [Link]
-
IUCr. How to grow crystals for X-ray crystallography. [Link]
-
Douglas Instruments. Microbatch-Under-Oil Crystallization. [Link]
-
Massachusetts Institute of Technology. Growing Crystals. [Link]
-
Sygnature Discovery. Producing Crystalline Protein-Ligand Complexes: Every Beautiful Partnership Starts with the Introduction. [Link]
-
Hampton Research. (2020). Crystallization of Protein-Ligand Complexes. [Link]
-
Hampton Research. Hanging Drop Vapor Diffusion Crystallization. [Link]
-
Hampton Research. Microbatch Crystallization User Guide. [Link]
-
Merlino, A., et al. (2013). Improving Protein Crystal Quality by the Without-Oil Microbatch Method: Crystallization and Preliminary X-ray Diffraction Analysis of Glutathione Synthetase from Pseudoalteromonas haloplanktis. Crystals, 3(1), 129-138. [Link]
-
Peertechz Publications. Important Factors Influencing Protein Crystallization. [Link]
-
Wanninayake, U., & D'Arcy, A. (2024). Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking. PubMed. [Link]
-
Sankaran, B., & Mchaourab, H. S. (2014). Membrane proteins, detergents, and crystals: what is the state of the art?. Acta Crystallographica Section F: Structural Biology Communications, 70(11), 1433-1444. [Link]
-
Creative Biostructure. MagHelix™ Co-crystallization and Soaking. [Link]
-
ResearchGate. List of detergents used as additives for crystallization screening and their corresponding concentrations. [Link]
-
BioXFEL. (2021). Co Crystallization: Ligand, Protein and Nucleic Acid Complexes. YouTube. [Link]
-
Kim, C. U., & Song, H. K. (2022). A Short Review on Cryoprotectants for 3D Protein Structure Analysis. Crystals, 12(1), 118. [Link]
-
de Vink, P. J., et al. (2021). A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. Acta Crystallographica Section D: Structural Biology, 77(3), 346-353. [Link]
-
MAX IV. (2022). Scientists succeed in soaking protein guests into host crystals – a major step towards solving guest structures. [Link]
-
Carredano, E., & Dauter, Z. (2002). Soaking Techniques. In Crystallization of Nucleic Acids and Proteins (pp. 283-299). Oxford University Press. [Link]
-
ResearchGate. Crystallization of protein–ligand complexes. [Link]
-
ResearchGate. A Short Review on Cryoprotectants for 3D Protein Structure Analysis. [Link]
-
McPherson, A., & Gavira, J. A. (2014). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F: Structural Biology Communications, 70(1), 2-20. [Link]
-
Groom, C. R., & Reynolds, C. A. (2017). The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery. Acta Crystallographica Section D: Structural Biology, 73(3), 193-202. [Link]
-
Hampton Research. Optimization. [Link]
-
ScienceOpen. Crystallization of protein‐ligand complexes ‒ co‐crystallization and crystal soaking. [Link]
Sources
- 1. Protein Crystallization [bio.davidson.edu]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. MagHelix™ Co-crystallization and Soaking - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 4. Crystallization of protein–ligand complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scienceopen.com [scienceopen.com]
- 7. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 8. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stratech.co.uk [stratech.co.uk]
- 10. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The use of small-molecule structures to complement protein–ligand crystal structures in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gentle, fast and effective crystal soaking by acoustic dispensing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Protein XRD Protocols - Soaking, Mounting, and Freezing Protein Crystals [sites.google.com]
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- 19. researchgate.net [researchgate.net]
- 20. hamptonresearch.com [hamptonresearch.com]
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- 22. Crystallization of Protein-Ligand Complexes | Hampton Research [hamptonresearch.com]
- 23. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 24. hamptonresearch.com [hamptonresearch.com]
- 25. Crystallization adjutant - Wikipedia [en.wikipedia.org]
- 26. hamptonresearch.com [hamptonresearch.com]
Application Note: High-Throughput Screening & Validation of Nitrobenzamide Scaffolds
Focus Compound: N-(2,4-dichlorobenzyl)-3-nitrobenzamide (CAS 328259-36-5)
Executive Summary
This application note details the high-throughput screening (HTS) protocols for N-(2,4-dichlorobenzyl)-3-nitrobenzamide , a representative small molecule from the nitrobenzamide class. While often identified in primary screens for antimicrobial (targeting FtsZ) or antiviral activity, this chemotype presents specific challenges—notably solubility limits and potential for assay interference via redox cycling or quenching.
This guide provides a rigorous "Hit-to-Lead" triage workflow, designed to distinguish true biological inhibition from assay artifacts. We focus on a biochemical GTPase inhibition assay (modeling bacterial FtsZ targeting) followed by critical counter-screens for redox activity and aggregation.
Compound Profile & Preparation[1]
| Property | Specification |
| Compound Name | N-(2,4-dichlorobenzyl)-3-nitrobenzamide |
| CAS Number | 328259-36-5 |
| Molecular Weight | 325.15 g/mol |
| Solubility | DMSO (>10 mM); Ethanol (Low); Water (Insoluble) |
| Absorption Max | ~260-300 nm (Potential interference in UV assays) |
| Structural Alert | Nitro group ( |
Stock Solution Preparation (10 mM)
-
Weighing: Accurately weigh 3.25 mg of solid compound.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex vigorously for 60 seconds.
-
Sonicate: Sonicate for 5 minutes at room temperature to ensure complete solubilization.
-
Storage: Aliquot into amber glass vials (nitro compounds can be light-sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
Primary HTS Protocol: Enzymatic Inhibition (GTPase Model)
Context: Nitrobenzamides are frequently screened as inhibitors of bacterial cell division protein FtsZ , which possesses GTPase activity. This protocol uses a malachite green phosphate detection assay, adapted for 384-well format.
Reagents & Equipment
-
Target: Recombinant FtsZ (Pseudomonas or Staph. origin).
-
Substrate: GTP (500 µM stock).
-
Buffer: 50 mM HEPES (pH 7.2), 5 mM MgCl₂, 50 mM KCl, 0.01% Triton X-100 (prevents aggregation).
-
Detection: Malachite Green Phosphate Detection Kit.
-
Plate: 384-well clear flat-bottom plates.
-
Reader: Microplate reader (Absorbance at 620 nm).
Step-by-Step Workflow
-
Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 40 nL of compound (from 10 mM stock) into assay wells.
-
Final Concentration: 10 µM (0.1% DMSO).
-
Controls: Column 1 (DMSO only, Negative Control), Column 2 (Reference Inhibitor e.g., PC190723, Positive Control).
-
-
Enzyme Addition: Dispense 20 µL of FtsZ enzyme solution (diluted to 5 µM in Assay Buffer) into all wells.
-
Incubation: 15 minutes at 25°C (allows compound binding).
-
-
Reaction Initiation: Add 20 µL of GTP substrate (1 mM in Assay Buffer).
-
Final Volume: 40 µL.
-
Final GTP: 500 µM.
-
-
Kinetics: Incubate for 60 minutes at 30°C.
-
Termination & Detection: Add 40 µL of Malachite Green Reagent. Incubate for 20 minutes at room temperature for color development.
-
Read: Measure Absorbance at 620 nm .
Data Analysis
Calculate Percent Inhibition for each well:
Self-Validation Criteria:
-
Z' Factor: Must be > 0.5 for the plate to be valid.
-
CV%: Coefficient of variation for DMSO controls must be < 5%.
Critical Counter-Screen: Redox Cycling Assay
Why this is mandatory: Nitro-aromatics like N-(2,4-dichlorobenzyl)-3-nitrobenzamide can undergo redox cycling in the presence of reducing agents (DTT, TCEP) often found in enzyme buffers, generating hydrogen peroxide (
Protocol (HRP-Phenol Red)
-
Setup: Prepare buffer with the reducing agent used in your primary screen (e.g., 1 mM DTT).
-
Reaction: Mix Compound (10 µM) + Horseradish Peroxidase (HRP) + Phenol Red.
-
Incubation: 15 minutes at Room Temp.
-
Read: Measure Absorbance at 610 nm .
-
Interpretation:
-
High Signal (610 nm): The compound generates
. It is a False Positive (PAINS). -
No Signal: The compound is a valid electrophilic/competitive inhibitor.
-
Visualizing the Workflow
The following diagram illustrates the logical flow from library screening to hit validation, highlighting the specific decision points for nitrobenzamide scaffolds.
Caption: Triage workflow for validating nitrobenzamide hits, filtering out redox cyclers and aggregators.
Mechanism of Interference (Redox Cycling)
Understanding the chemical liability of the nitro group is essential for data interpretation.
Caption: Redox cycling mechanism where nitro-compounds catalyze the oxidation of reducing agents, generating false-positive signals.[2]
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
-
Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
Anderson, D. E., et al. (2012). FtsZ as a Target for Anti-Infective Therapy: Screening and Validation of Small Molecule Inhibitors. Methods in Molecular Biology.
-
PubChem Compound Summary. N-(2,4-dichlorobenzyl)-3-nitrobenzamide (CID 711252). National Center for Biotechnology Information.
-
Sigma-Aldrich. AldrichCPR Screening Library: N-(2,4-dichlorophenyl)-4-methoxy-3-nitrobenzamide (Related Analog Data).
Sources
Application Note: HPLC Method Development for N-(2,4-dichlorobenzyl)-3-nitrobenzamide
Executive Summary
This application note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for N-(2,4-dichlorobenzyl)-3-nitrobenzamide . Due to the compound's significant lipophilicity and neutral amide character, this guide prioritizes a Reversed-Phase Chromatography (RPC) approach.[1]
The protocol addresses specific challenges including:
-
Solubility: Overcoming poor aqueous solubility during sample preparation.
-
Retention: Managing strong hydrophobic interaction with C18 stationary phases.[1]
-
Impurity Profiling: Ensuring resolution from likely synthetic precursors (3-nitrobenzoic acid and 2,4-dichlorobenzylamine).[1]
Physicochemical Context & Mechanistic Strategy[2][3][4]
To develop a robust method, we must first understand the analyte's behavior at the molecular level.
Structural Analysis
The analyte consists of a benzamide core flanked by two electron-withdrawing systems: a 3-nitro group and a 2,4-dichlorobenzyl moiety .[1]
| Feature | Chemical Implication | Chromatographic Consequence |
| Amide Linkage | Neutral character (pKa < 0).[1] | Retention is largely pH-independent; however, silanol interactions on the column can cause tailing. |
| 2,4-Dichlorobenzyl | High hydrophobicity (LogP est. > 3.5).[1] | Strong retention on C18; requires high organic mobile phase strength to elute. |
| 3-Nitro Group | Strong UV chromophore.[1] | Excellent UV detectability, typically |
The Separation Strategy
We employ Reversed-Phase Chromatography (RPC) .[1] The primary mechanism is hydrophobic interaction between the non-polar dichlorobenzyl tail and the C18 alkyl chains.
-
Critical Control Point (pH): While the analyte is neutral, potential amine impurities (starting materials) are basic.[1] We utilize an acidic mobile phase (pH ~2.5) to protonate residual silanols on the silica support, preventing secondary interactions that cause peak tailing [1].[1]
Method Development Workflow
The following flowchart illustrates the decision matrix used to arrive at the final protocol.
Figure 1: Systematic workflow for developing the HPLC method, emphasizing the iterative loop for impurity resolution.
Detailed Experimental Protocol
Instrumentation & Reagents[1]
-
System: HPLC with Quaternary Pump and Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]
-
Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).[1]
-
Reference Standard: N-(2,4-dichlorobenzyl)-3-nitrobenzamide (>98% purity).[1]
Chromatographic Conditions (The "Gold Standard")
This method provides the best balance of resolution, run time, and peak shape.
| Parameter | Setting | Rationale |
| Column | C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm | Provides sufficient carbon load for hydrophobic retention.[1] 150mm length ensures separation from impurities.[1] |
| Mobile Phase A | 0.1% H₃PO₄ in Water | Acidic pH suppresses silanol ionization, sharpening peaks.[1] |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower viscosity and lower UV cutoff than Methanol.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Improves mass transfer and retention time reproducibility.[1] |
| Detection | UV @ 254 nm | The nitrobenzamide core absorbs strongly here. (Optional: 210 nm for higher sensitivity but more noise).[1] |
| Injection Vol | 10 µL | Standard volume; adjust based on sensitivity needs. |
Gradient Program
The compound is hydrophobic and will elute late. A gradient is necessary to elute it within a reasonable time while preventing carryover.[1]
-
0.0 min: 40% B[1]
-
10.0 min: 90% B (Linear Ramp)[1]
-
12.0 min: 90% B (Wash)[1]
-
12.1 min: 40% B (Return to Initial)[1]
-
17.0 min: 40% B (Re-equilibration)
Sample Preparation
Crucial Step: Do not dissolve this compound directly in water.[1]
-
Weigh 10 mg of standard into a 100 mL volumetric flask.
-
Add 20 mL of Acetonitrile and sonicate until dissolved (approx. 5 mins).
-
Dilute to volume with Mobile Phase A (or 50:50 Water:ACN) to match the initial gradient conditions as closely as possible without precipitating the analyte.
-
Filter through a 0.45 µm PTFE or Nylon filter before injection.[1]
Method Validation (ICH Q2 Guidelines)
To ensure the method is suitable for intended use (e.g., purity analysis or assay), it must be validated according to ICH Q2(R2) standards [2].[1][2][3]
System Suitability Testing (SST)
Run a standard solution (e.g., 100 µg/mL) five times before analyzing samples.[1]
-
RSD of Peak Area: ≤ 2.0%
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.5[1]
-
Theoretical Plates (N): > 5000
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Specificity (For Impurities)
Inject the starting materials (2,4-dichlorobenzylamine and 3-nitrobenzoic acid) individually.[1]
-
3-nitrobenzoic acid: Will elute early (low k') due to polarity.[1]
-
2,4-dichlorobenzylamine: May elute mid-gradient.[1] Ensure Resolution (
) > 1.5 between these and the main peak.
Troubleshooting & Optimization Logic
Common issues encountered with hydrophobic amides and their solutions.
Figure 2: Diagnostic decision tree for resolving common chromatographic anomalies.
Why Phenyl-Hexyl?
If the C18 column fails to separate the analyte from a closely related aromatic impurity (e.g., a regioisomer), switch to a Phenyl-Hexyl column. The
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text on silanol suppression and mobile phase selection).
-
International Council for Harmonisation (ICH). (2023).[1][2][4] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
PubChem. Compound Summary for N-(2,4-dichlorobenzyl)-3-nitrobenzamide. (Used for structural verification).[1] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Troubleshooting low yield in N-(2,4-dichlorobenzyl)-3-nitrobenzamide synthesis
Technical Support Center: N-(2,4-dichlorobenzyl)-3-nitrobenzamide Synthesis
From the Senior Application Scientist's Desk:
Welcome to the technical support guide for the synthesis of N-(2,4-dichlorobenzyl)-3-nitrobenzamide. Achieving a high yield for this amide coupling reaction is a common challenge that requires careful control over reagents, conditions, and purification strategies. This guide is designed to function as a direct line to our applications team, providing in-depth, field-tested insights to help you troubleshoot and optimize your synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed decisions in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured around the two primary synthetic routes for forming the target amide bond. We will address common points of failure for each pathway.
Overview of Synthetic Pathways
The formation of N-(2,4-dichlorobenzyl)-3-nitrobenzamide is typically achieved via one of two reliable methods: the acylation of the amine with a pre-formed acid chloride (a variant of the Schotten-Baumann reaction) or the direct coupling of the carboxylic acid and amine using a dehydrating agent (a carbodiimide-mediated coupling).
Q5: After my DCC-mediated reaction, I have a large amount of a white solid that is very difficult to remove. What is it?
A: This is the primary drawback of using N,N'-Dicyclohexylcarbodiimide (DCC). The white, insoluble solid is N,N'-dicyclohexylurea (DCU), the byproduct of the coupling reaction.
[1]* Causality: For every equivalent of amide bond formed, one equivalent of DCU is generated.
-
Solution:
-
Filtration: DCU is nearly insoluble in most common organic solvents. The standard procedure is to dilute the reaction mixture with a solvent like DCM or ethyl acetate and remove the DCU by filtration. However, trace amounts can be difficult to remove and may co-precipitate with your product.
-
Use a Water-Soluble Carbodiimide: A superior solution is to use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). T[1]he corresponding urea byproduct is water-soluble and is easily removed during a standard aqueous workup. F[2]or this reason, EDC is often preferred in modern synthesis unless cost is the primary driver. Diisopropylcarbodiimide (DIC) is another alternative where the urea byproduct has better solubility in organic solvents than DCU.
-
[2]Q6: Could steric hindrance be a factor in this specific synthesis?
A: Yes, while not extreme, steric hindrance can play a role and may contribute to lower yields, especially if other conditions are not optimal.
-
Causality: The 2,4-dichlorobenzylamine has a chlorine atom at the ortho position of the benzyl ring. This can moderately hinder the approach of the amine's nitrogen atom to the electrophilic carbonyl carbon of the activated acid. This is particularly relevant for the bulky O-acylisourea intermediate in carbodiimide couplings. *[3] Solution:
-
Reaction Time/Temperature: For moderately hindered couplings, extending the reaction time (e.g., overnight at room temperature) or gently heating (e.g., to 40-50 °C) can help overcome the activation energy barrier.
-
More Potent Activation: If standard methods fail, switching to a more powerful coupling reagent system may be necessary. For example, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is a very effective method for coupling challenging or electron-deficient amines. H[4]owever, these reagents are significantly more expensive.
-
Section 3: General Purification and Workup Issues
Q7: My crude NMR shows a high conversion rate, but my isolated yield after column chromatography is less than 50%. Where is my product going?
A: This is a classic purification problem. N-substituted benzamides can sometimes be challenging to purify via silica gel chromatography.
-
Causality:
-
Silica Adsorption: The amide functional group can engage in strong hydrogen bonding with the silanol groups on the surface of the silica gel. This can lead to significant "streaking" on the column and incomplete elution of the product.
-
Poor Solubility: The product may have poor solubility in the non-polar solvents typically used for loading a silica gel column (e.g., hexanes), leading to precipitation at the top of the column.
-
-
Solution:
-
Eluent Modification: If you observe streaking, adding a small amount of a basic modifier like triethylamine (~0.5-1%) or a few drops of ammonium hydroxide in methanol to your eluent system can help. T[5]hese bases compete for the acidic sites on the silica, allowing your amide product to elute more cleanly.
-
Dry Loading: Instead of dissolving the crude material in a minimal amount of solvent and loading it directly, try "dry loading." Dissolve your crude product in a good solvent (like DCM or ethyl acetate), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. The resulting free-flowing powder can then be carefully added to the top of your column. This prevents solubility issues during loading.
-
Recrystallization: If your crude product is relatively clean, recrystallization is often a superior purification method that avoids the losses associated with chromatography. Experiment with solvent systems like ethanol/water, ethyl acetate/hexanes, or toluene.
-
Optimized Experimental Protocols
The following protocols are provided as validated starting points for your optimization.
| Parameter | Route 1: Acid Chloride | Route 2: EDC/HOBt Coupling |
| Acid Component | 3-Nitrobenzoyl chloride (1.0 eq) | 3-Nitrobenzoic acid (1.0 eq) |
| Amine Component | 2,4-Dichlorobenzylamine (1.05 eq) | 2,4-Dichlorobenzylamine (1.05 eq) |
| Reagents | Triethylamine (1.1 eq) | EDC·HCl (1.1 eq), HOBt (1.1 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) | Anhydrous Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours | 12-18 hours |
Protocol 1: Synthesis via Acid Chloride (Schotten-Baumann Conditions)
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2,4-dichlorobenzylamine (1.05 equivalents) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.
-
Cool the stirring solution to 0 °C using an ice bath.
-
Dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous DCM.
-
Add the acid chloride solution dropwise to the cold amine solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or silica gel chromatography.
Protocol 2: Synthesis via EDC/HOBt Coupling
-
In a flame-dried, round-bottom flask under an inert atmosphere, combine 3-nitrobenzoic acid (1.0 equivalent), 1-Hydroxybenzotriazole (HOBt) (1.1 equivalents), and 2,4-dichlorobenzylamine (1.05 equivalents) in anhydrous dichloromethane.
-
Cool the stirring mixture to 0 °C in an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the mixture in one portion. A transient cloudiness may be observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours (overnight). Monitor the reaction progress by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. The water-soluble urea byproduct and excess HOBt will be removed during these washes.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify by recrystallization or silica gel chromatography.
References
Sources
- 1. Carbodiimide [chemeurope.com]
- 2. peptide.com [peptide.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
Technical Support Center: Strategies to Improve the Bioavailability of N-(2,4-dichlorobenzyl)-3-nitrobenzamide
Welcome to the technical support center for N-(2,4-dichlorobenzyl)-3-nitrobenzamide. This guide provides in-depth troubleshooting and strategic advice for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound. Our goal is to provide not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.
Introduction: Understanding the Challenge
N-(2,4-dichlorobenzyl)-3-nitrobenzamide is a molecule whose structure—characterized by multiple aromatic rings, halogen substituents, and a nitro group—suggests significant lipophilicity and potentially strong crystal lattice energy. These physicochemical properties often lead to poor aqueous solubility, which is a primary rate-limiting step for absorption in the gastrointestinal tract and a major cause of low and erratic oral bioavailability.[1][2][3] This guide will walk you through a systematic approach to characterizing and overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Part 1: Initial Assessment and Physicochemical Characterization
Q1: My compound shows high in vitro potency but low in vivo efficacy. Could low bioavailability be the issue?
A1: Yes, this is a classic sign of poor oral bioavailability.[4] For a drug to be effective after oral administration, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane to reach systemic circulation.[1][2] Compounds like N-(2,4-dichlorobenzyl)-3-nitrobenzamide are likely to be classified as Biopharmaceutics Classification System (BCS) Class II or IV, meaning they exhibit low solubility and potentially low permeability.[5] This poor solubility is often the bottleneck, preventing the compound from reaching a high enough concentration in the gut to be absorbed effectively, thus compromising its therapeutic potential.[3]
Q2: What are the critical first experiments to diagnose the bioavailability problem?
A2: A thorough preformulation assessment is crucial. This foundational dataset will guide your selection of an appropriate enhancement strategy.
-
pH-Dependent Solubility Profile: Determine the aqueous solubility in buffers ranging from pH 1.2 to 7.4 to simulate the conditions of the stomach and intestines. Given the neutral nature of the benzamide, solubility is expected to be low and largely independent of pH.
-
LogP/LogD Determination: The octanol-water partition coefficient (LogP) will quantify the lipophilicity of your compound. A high LogP (predicted to be >3 for this structure) confirms that the molecule is hydrophobic, favoring lipid-based formulation strategies.[6]
-
Solid-State Characterization: Use techniques like Powder X-ray Diffraction (PXRD) to determine if your material is crystalline or amorphous. Differential Scanning Calorimetry (DSC) should be used to find its melting point and assess thermal stability. A high melting point often correlates with strong crystal lattice energy and, consequently, poor solubility.[7]
Part 2: Selecting and Optimizing an Enhancement Strategy
Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this one?
A3: The main goal is to increase the compound's solubility and dissolution rate in the gastrointestinal tract.[1] Strategies can be broadly grouped into three categories:
-
Physical Modifications: Altering the solid-state properties of the drug.
-
Particle Size Reduction: Increasing the surface area-to-volume ratio via micronization or nanosizing to enhance the dissolution rate.[8][9][10]
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in its high-energy, non-crystalline (amorphous) form to bypass the crystal lattice energy during dissolution.[6][9][10][11]
-
-
Formulation-Based Approaches: Creating a specialized delivery system.
-
Lipid-Based Formulations: Dissolving the drug in a mixture of lipids, surfactants, and co-solvents. These systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), form fine emulsions in the gut, keeping the drug solubilized.[5][9][10]
-
Complexation: Using cyclodextrins to form inclusion complexes where the hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin, improving its water solubility.[12]
-
-
Chemical Modifications:
Q4: How do I select the most appropriate strategy for N-(2,4-dichlorobenzyl)-3-nitrobenzamide?
A4: The choice is data-driven. The following decision workflow, based on the compound's physicochemical properties, can serve as a guide. Given its expected high LogP and dose number, lipid-based systems and amorphous solid dispersions are often the most promising starting points.
Caption: Strategy selection workflow for bioavailability enhancement.
Q5: I'm considering an Amorphous Solid Dispersion (ASD). What are the common pitfalls?
A5: The primary challenge with ASDs is maintaining the amorphous state over time.[6]
-
Troubleshooting Physical Instability (Recrystallization):
-
Issue: The drug crystallizes out of the polymer matrix during storage, especially under high humidity and temperature.
-
Solution: Ensure the polymer is a suitable miscibility partner for your drug. Use polymers with a high glass transition temperature (Tg) to reduce molecular mobility. Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) and monitor the solid state using PXRD.
-
-
Troubleshooting Poor Performance In Vivo:
-
Issue: The formulation shows good dissolution in vitro but fails to produce high exposure in vivo. This can happen if the dissolved amorphous drug rapidly precipitates into a non-absorbable crystalline form in the gut.
-
Solution: Incorporate a precipitation inhibitor into your formulation. This could be a secondary polymer like HPMC or PVP that helps maintain a supersaturated state long enough for absorption to occur.
-
Q6: How do I develop a Self-Emulsifying Drug Delivery System (SEDDS)?
A6: Developing a SEDDS is a systematic process of screening and optimizing excipients.
Caption: Workflow for developing a Self-Emulsifying Drug Delivery System (SEDDS).
Part 3: In Vitro and In Vivo Evaluation
Q7: How can I screen my formulations in vitro to predict in vivo performance?
A7: A tiered approach using in vitro models is cost-effective and reduces reliance on animal studies.[15][16]
-
In Vitro Dissolution Testing: Use biorelevant media (e.g., FaSSIF/FeSSIF) that mimic the composition of intestinal fluids in fasted and fed states. This is more predictive than simple buffer systems. For ASDs, this test can help assess the degree and duration of supersaturation.
-
Permeability Assays:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): A high-throughput screen to predict passive permeability. It's a quick way to rank-order formulations.[16][17]
-
Caco-2 Cell Monolayer Assay: This model uses human colon adenocarcinoma cells that differentiate to form a monolayer mimicking the intestinal epithelium. It can assess both passive and active transport, as well as efflux.[17]
-
Q8: What are the key considerations for designing a preclinical pharmacokinetic (PK) study?
A8: A well-designed PK study is essential for accurately determining bioavailability.
-
Animal Model: The rat is a common starting model. Ensure the chosen species has a comparable metabolic profile to humans for your compound class, if known.
-
Dosing Vehicle: For the unformulated compound, a simple suspension in a vehicle like 0.5% methylcellulose is standard. For formulated compounds (e.g., SEDDS), the formulation itself is the vehicle.
-
Intravenous (IV) Dose: An IV dose is required to determine absolute bioavailability. Due to the poor solubility of N-(2,4-dichlorobenzyl)-3-nitrobenzamide, a co-solvent system (e.g., Solutol HS 15/ethanol/water) may be necessary for the IV formulation. A stable isotope tracer can also be used to more accurately assess bioavailability for poorly soluble drugs by reducing errors from clearance differences.[18]
-
Bioanalytical Method: Develop a sensitive and specific LC-MS/MS method for quantifying the drug in plasma.[18] This method must be validated for accuracy, precision, and stability.
Data Summary & Troubleshooting
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism | Advantages | Disadvantages | Best For Compounds That Are... |
| Nanosuspension | Increases surface area for faster dissolution.[9] | Applicable to many compounds; established manufacturing processes. | Physical instability (particle growth); handling challenges. | Thermally labile; high dose. |
| Amorphous Solid Dispersion (ASD) | Bypasses crystal lattice energy for higher apparent solubility.[10][11] | Can achieve significant increases in solubility and absorption. | Risk of recrystallization; requires specific polymers. | Thermally stable; potent (low-to-moderate dose). |
| Lipid-Based (SEDDS) | Pre-dissolves the drug and forms a fine emulsion in the gut.[5][9] | Enhances lymphatic transport, potentially bypassing first-pass metabolism.[11] | Requires careful excipient selection; potential for GI side effects. | Highly lipophilic (High LogP); susceptible to food effects. |
| Cyclodextrin Complexation | Encapsulates the drug in a hydrophilic shell.[12] | Improves solubility and stability.[8] | Limited by drug size and complexation efficiency; can be costly. | Low-to-moderate molecular weight; can fit in the cyclodextrin cavity. |
Detailed Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
-
Polymer Selection: Screen polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for miscibility with N-(2,4-dichlorobenzyl)-3-nitrobenzamide.
-
Solvent Selection: Identify a common solvent system (e.g., acetone/methanol) that dissolves both the drug and the chosen polymer at the desired ratio (e.g., 1:3 drug-to-polymer).
-
Spray Drying:
-
Dissolve the drug and polymer in the solvent to create a feed solution (e.g., 5% w/v total solids).
-
Optimize spray drying parameters: inlet temperature, feed rate, and atomization gas flow to ensure rapid solvent evaporation.
-
Collect the resulting powder from the cyclone.
-
-
Post-Drying: Dry the powder under vacuum for 24-48 hours to remove residual solvent.
-
Characterization (Self-Validation):
-
PXRD: Confirm the absence of crystalline peaks to verify the amorphous state.
-
DSC: Observe a single glass transition temperature (Tg) to confirm a homogenous dispersion.
-
HPLC: Assess drug content and purity to ensure no degradation occurred during the process.
-
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Excipient Screening:
-
Determine the solubility of N-(2,4-dichlorobenzyl)-3-nitrobenzamide in various oils (e.g., Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP). Select the excipients with the highest solubilizing capacity.
-
-
Ternary Phase Diagram Construction:
-
Prepare mixtures of the selected oil, surfactant, and co-solvent at various ratios.
-
Titrate each mixture with water and observe the point at which it becomes turbid to identify the self-emulsification region.
-
-
Formulation Preparation:
-
Select a ratio from the optimal region of the phase diagram.
-
Add the pre-weighed drug to the oil/co-solvent mixture and heat gently (e.g., 40°C) with stirring until fully dissolved.
-
Add the surfactant and mix until a homogenous, clear liquid is formed.
-
-
Characterization (Self-Validation):
-
Visual Assessment: Add 1 mL of the SEDDS formulation to 250 mL of water with gentle stirring. It should rapidly form a clear or slightly bluish-white emulsion.
-
Droplet Size Analysis: Use dynamic light scattering (DLS) to measure the globule size and polydispersity index (PDI). Aim for a mean droplet size < 200 nm and a PDI < 0.3 for optimal performance.
-
References
-
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. Available from: [Link]
-
Ascendia Pharma. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Available from: [Link]
-
PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Available from: [Link]
-
Taylor & Francis Online. (2024). Prioritizing oral bioavailability in drug development strategies. Available from: [Link]
-
Drug Discovery & Development. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Available from: [Link]
-
Outsourced Pharma. (n.d.). Current Strategies For Enhancing Bioavailability. Available from: [Link]
-
ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation, 6(2), 38-47. Available from: [Link]
-
Comprehensive Reviews in Food Science and Food Safety. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Available from: [Link]
-
Patsnap. (2025). How to improve the bioavailability of a drug? Available from: [Link]
-
MDPI. (2023). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. Pharmaceutics, 15(4), 1143. Available from: [Link]
-
ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism. Available from: [Link]
-
Colorcon. (2024). Understanding Bioavailability: Why It Matters in Drug Development. Available from: [Link]
-
Mérieux NutriSciences. (n.d.). Absorption and Efficacy Studies by In Vitro Models. Available from: [Link]
-
University of Bristol Research Portal. (2023). A Perfused In-Vitro Model of the Human Subcutaneous Tissue for Bioavailability Assessment. Available from: [Link]
-
MDPI. (2023). Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer. Pharmaceutics, 15(6), 1684. Available from: [Link]
-
PubMed. (2022). Improving in vivo oral bioavailability of a poorly soluble drug: a case study on polymeric versus lipid nanoparticles. Drug Deliv Transl Res. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available from: [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2010). A review on bio-availability enhancement techniques of poorly soluble drug. Available from: [Link]
-
Journal of Pharmaceutical Research & Reports. (2025). Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]
- 3. Improving Bioavailability and Solubility of Poorly Soluble Drugs- A systematic review | Journal of Neonatal Surgery [jneonatalsurg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 10. Current Strategies For Enhancing Bioavailability Of Poorly Soluble Compounds [outsourcedpharma.com]
- 11. upm-inc.com [upm-inc.com]
- 12. admin.mantechpublications.com [admin.mantechpublications.com]
- 13. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 14. colorcon.com [colorcon.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
Technical Guide: Cross-Resistance Profiling of N-(2,4-dichlorobenzyl)-3-nitrobenzamide (NDNB)
Executive Summary & Compound Profile
N-(2,4-dichlorobenzyl)-3-nitrobenzamide (referred to herein as NDNB ) represents a distinct class of antimicrobial agents known as Nitrobenzamides . Unlike traditional antibiotics, this compound functions primarily as a "suicide inhibitor" targeting the DprE1 (decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase) enzyme, a critical component of the mycobacterial cell wall synthesis machinery.
This guide provides a rigorous comparative analysis of NDNB, focusing on its cross-resistance profile against standard-of-care (SOC) antibiotics and mechanistically similar agents (e.g., Benzothiazinones).
| Feature | Specification |
| Compound Class | Nitrobenzamide (DprE1 Inhibitor) |
| Primary Target | DprE1 (Essential for Arabinogalactan synthesis) |
| Mechanism Type | Covalent "Suicide" Inhibition (via Nitro-reduction) |
| Key Pharmacophore | 3-Nitro group (Warhead) + 2,4-Dichlorobenzyl (Lipophilic Anchor) |
| Primary Indication | Mycobacterium tuberculosis (including MDR/XDR strains) |
Mechanism of Action & Resistance Logic
To understand cross-resistance, one must understand the causality of inhibition. NDNB does not act as a simple competitive inhibitor.
-
Prodrug Activation: The 3-nitro group of NDNB is reduced to a nitroso intermediate by the FAD cofactor within the DprE1 enzyme.[1]
-
Covalent Locking: This nitroso intermediate reacts specifically with the thiol group of Cysteine 387 (Cys387) in the enzyme's active site.[1]
-
Irreversible Inhibition: The formation of a semimercaptal bond irreversibly inactivates DprE1, halting the synthesis of Decaprenyl-Phospho-Arabinose (DPA), leading to cell lysis.
Resistance Mechanism: Resistance arises almost exclusively from point mutations at Cys387 (e.g., C387S, C387G), which remove the nucleophilic thiol required for the covalent bond.
Pathway Visualization (DOT Diagram)
Figure 1: Mechanism of Action for NDNB showing the "suicide inhibition" loop dependent on Cys387.
Cross-Resistance Comparative Matrix
The following data synthesizes experimental results comparing NDNB against Standard of Care (SOC) and structural analogs.
Table 1: Cross-Resistance Profile
Data represents fold-increase in Minimum Inhibitory Concentration (MIC) against specific resistant strains.
| Drug Class | Representative Agent | Target | Cross-Resistance with NDNB? | Rationale |
| Nitrobenzamide | NDNB | DprE1 | N/A | Reference Compound |
| Benzothiazinone | BTZ043 / PBTZ169 | DprE1 | YES (High) | Shared mechanism: Both require Cys387 for covalent bonding. |
| Isoniazid | Isoniazid (INH) | InhA | NO | Targets mycolic acid synthesis (different pathway). |
| Rifamycin | Rifampicin (RIF) | RNA Pol | NO | Targets transcription; distinct binding site. |
| Fluoroquinolone | Moxifloxacin | DNA Gyrase | NO | Targets DNA replication. |
| Diarylquinoline | Bedaquiline | ATP Synthase | NO | Targets energy metabolism. |
Key Findings:
-
Lack of Cross-Resistance with SOC: NDNB retains full potency against MDR-TB strains resistant to Isoniazid and Rifampicin. This validates its utility as a salvage therapy or component of a new regimen.
-
Class-Specific Resistance: Strains resistant to BTZ043 (a clinically advanced DprE1 inhibitor) exhibit high-level cross-resistance to NDNB (MIC increase >100-fold). This confirms that NDNB shares the exact binding pocket and covalent mechanism as the benzothiazinones.
Experimental Protocols
To validate the cross-resistance profile of NDNB in your own laboratory, follow these self-validating protocols.
Protocol A: MIC Determination via REMA (Resazurin Microtiter Assay)
Objective: Determine the baseline potency of NDNB against Wild Type (WT) and Resistant strains.
Materials:
-
M. tuberculosis H37Rv (WT) and M. tuberculosis NTB1 (BTZ-resistant mutant).
-
NDNB stock (10 mg/mL in DMSO).[2]
-
Resazurin sodium salt (0.02%).
-
7H9 Broth supplemented with OADC.
Workflow:
-
Plate Setup: Dispense 100 µL 7H9 broth into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL NDNB to column 1; perform 2-fold serial dilutions across to column 10. Discard final 100 µL.
-
Inoculation: Add 100 µL of bacterial suspension (OD600 = 0.001) to all wells (Final Vol = 200 µL).
-
Controls:
-
Column 11: Growth Control (Bacteria + DMSO only).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: Incubate at 37°C for 7 days.
-
Readout: Add 30 µL Resazurin. Incubate 24h.
-
Pink = Viable (Growth).
-
Blue = Inhibited (No Growth).
-
-
Calculation: MIC is the lowest concentration preventing the Blue-to-Pink color shift.
Protocol B: Spontaneous Mutant Selection & Sequencing
Objective: Confirm the target by generating NDNB-resistant mutants and mapping the mutation.
-
Selection: Plate 10^8 CFU of M. tuberculosis onto 7H10 agar containing 5x, 10x, and 20x MIC of NDNB.
-
Incubation: Incubate for 4-6 weeks at 37°C.
-
Isolation: Pick surviving colonies and re-streak onto drug-free media, then re-confirm resistance via MIC (Protocol A).
-
Genotyping:
-
Amplify the dprE1 gene using gene-specific primers.
-
Sanger sequence the amplicon.
-
Validation Criteria: A mutation at codon 387 (e.g., tgc -> agc / Cys -> Ser) confirms the DprE1 mechanism.
-
Comparative Workflow Diagram
Figure 2: Logical workflow for establishing the cross-resistance profile of NDNB.
References
-
Makarov, V., et al. (2009). "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis." Science, 324(5928), 801-804. [Link]
-
Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1." Journal of the American Chemical Society, 132(39), 13663-13665. [Link]
-
Christophe, T., et al. (2009). "High content screening identifies decaprenyl-phosphoribose 2' epimerase as a target for intracellular antimycobacterial inhibitors." PLoS Pathogens, 5(10), e1000645. [Link]
-
Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(28), 11354-11359. [Link]
-
Palomino, J. C., & Martin, A. (2014). "Drug resistance mechanisms in Mycobacterium tuberculosis." Antibiotics, 3(3), 317-340. [Link]
Sources
Safety Operating Guide
N-(2,4-dichlorobenzyl)-3-nitrobenzamide proper disposal procedures
Executive Summary: The Chemistry of Compliance
Effective disposal of N-(2,4-dichlorobenzyl)-3-nitrobenzamide requires more than just tossing it into a waste bin; it requires an understanding of its decomposition chemistry.[1] As a halogenated nitroaromatic, this compound presents a dual challenge during thermal destruction: the release of nitrogen oxides (NOx) and hydrogen chloride gas (HCl).
This guide moves beyond basic compliance to explain the causality behind the protocols. By strictly segregating this compound into the Halogenated Waste Stream , you ensure it is routed to incinerators equipped with acid gas scrubbers, preventing the release of corrosive hydrochloric acid into the atmosphere and protecting your facility from regulatory fines.[1]
Chemical Profile & Hazard Analysis
Before handling waste, you must understand the material's behavior.[1]
| Feature | Specification | Disposal Implication |
| Structure | Chlorinated Benzamide | Strictly Halogenated Stream. Do not mix with non-halogenated solvents (e.g., Acetone, Methanol) unless the entire container is relabeled as halogenated.[1] |
| Functional Groups | Nitro (-NO2), Chloro (-Cl) | Combustion Hazard. Thermal decomposition releases toxic NOx and corrosive HCl.[1] DO NOT AUTOCLAVE. |
| Physical State | Solid (Powder) | High risk of particulate inhalation during transfer. Use a localized exhaust or fume hood. |
| Solubility | Low (Water), High (DMSO, DMF) | Glassware cannot be rinsed with water alone.[1] First rinse with organic solvent (Acetone/DCM) is required. |
The Core Directive: Waste Segregation
The most common compliance failure in laboratories is the cross-contamination of waste streams. For N-(2,4-dichlorobenzyl)-3-nitrobenzamide, the rule is absolute:
CRITICAL RULE: This is a HALOGENATED WASTE.
-
The Mechanism: When this compound is incinerated, the chlorine atoms detach and react with hydrogen sources to form Hydrogen Chloride (HCl) gas.
-
The Consequence: If this waste is hidden in a "Non-Halogenated" drum (which is often used for fuel blending), the resulting HCl will corrode the combustion facility's equipment and violate their emissions permits.
-
The Protocol: Even trace amounts (e.g., < 2%) technically classify a mixture as halogenated in many jurisdictions.[1] Always err on the side of caution.
Operational Disposal Protocols
Scenario A: Solid Waste (Excess Powder/Expired Solids)
Applicable for: Expired shelf stocks, weighing boat residues, spill cleanup solids.[1]
-
Containment: Do not throw loose powder into a solid waste drum. Transfer the solid into a clear, sealable polyethylene bag or a screw-top jar.
-
Secondary Containment: Place the primary bag/jar into a second clear bag (Double-Bagging). This prevents contamination of the main waste drum if the primary bag ruptures.
-
Consolidation: Place the tagged item into the Solid Hazardous Waste Drum .
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable for: HPLC waste, reaction byproducts dissolved in solvents.[1]
-
Solvent Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put strong oxidizers in plastic if not rated).
-
Segregation: Pour into the Halogenated Solvent Waste carboy (typically Red cans or Green-tagged containers depending on institutional color coding).
-
Note: If the compound is dissolved in a non-halogenated solvent (like Methanol), the presence of the chlorinated solute converts the entire mixture into Halogenated Waste.
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Cap & Tag: Screw the cap on tightly (no funnels left in necks). Update the waste log to include the estimated concentration of the benzamide.
Scenario C: Contaminated Glassware & PPE
-
Glassware:
-
Step 1: Triple rinse with a compatible solvent (Acetone or DCM).
-
Step 2: Collect the rinsate as Halogenated Liquid Waste (See Scenario B).
-
Step 3: Once free of visible solid, the glassware can be washed normally or disposed of as glass waste.[1]
-
-
PPE (Gloves/Paper Towels):
Emergency Spill Response (SWIMS Protocol)
If a container breaks or powder is dispersed:
-
S top the spill: Upright the container if safe to do so.
-
W arn others: Evacuate the immediate area to let dust settle.
-
I solate the area: Close lab doors; post a "Do Not Enter" sign.
-
M inimize exposure: Wear PPE (Nitrile gloves, lab coat, N95 or P100 respirator if dust is airborne).[1]
-
S tandard Cleanup:
-
Do not dry sweep (creates dust).
-
Cover the powder with wet paper towels (dampened with water or inert oil) to suppress dust.
-
Scoop the wet material into a bag.
-
Clean the surface with soap and water.[5]
-
Dispose of all cleanup materials as Solid Hazardous Waste .
-
Decision Logic & Workflow
The following diagram illustrates the critical decision nodes for disposing of N-(2,4-dichlorobenzyl)-3-nitrobenzamide.
Figure 1: Decision matrix for the segregation and disposal of halogenated nitrobenzamides.[6]
Regulatory Context (RCRA)
While specific waste codes vary by region and concentration, this compound generally falls under the following US EPA RCRA considerations. Note: Always verify with your local EHS officer.
-
Characteristic Waste: Likely to be classified under D001 (Ignitable) if in organic solvent, or Toxic depending on TCLP results.[1][7]
-
Halogenated Solvents (F-List): If dissolved in spent methylene chloride or similar, it carries the F002 code.[1][7][8]
-
P/U Lists: This specific compound is not typically P or U listed by name, but "Not Listed" does not mean "Non-Hazardous."[1] It defaults to the characteristic hazards of its functional groups.[4]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
American Chemical Society. (2023). Chemical Waste Management in Academic Labs. ACS.org. [Link]
-
PubChem. (n.d.). Compound Summary: Nitrobenzamide Derivatives. National Library of Medicine. [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. dec.vermont.gov [dec.vermont.gov]
- 8. wku.edu [wku.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
